molecular formula C17H27N3O B7920605 2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-isopropyl-acetamide

2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-isopropyl-acetamide

Cat. No.: B7920605
M. Wt: 289.4 g/mol
InChI Key: DTFUMUUQHRXSHW-UHFFFAOYSA-N
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Description

2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-isopropyl-acetamide (CAS: 1354017-98-3) is a substituted acetamide derivative featuring a benzyl-pyrrolidine moiety and an isopropyl group. Its molecular weight is 223.34 g/mol, and it adopts an (S)-configuration at the pyrrolidine stereocenter . The compound has been listed as discontinued by suppliers, suggesting challenges in synthesis, stability, or efficacy in its intended applications .

Properties

IUPAC Name

2-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-14(2)20(17(21)11-18)13-16-9-6-10-19(16)12-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFUMUUQHRXSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1CC2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-isopropyl-acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring and is structurally related to various pharmacologically active molecules. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

Property Description
IUPAC Name This compound
Molecular Formula C17H28N2O
Molecular Weight 276.43 g/mol
InChI Key InChI=1S/C17H28N2O/c1-15(2)18(11-12-20)14-17-9-6-10-19(17)13-16-7-4-3-5-8-16/h3-5,7-8,15,17,20H,6,9-14H2,1-2H3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. It may modulate their activity, leading to various biological effects. The precise mechanisms remain under investigation; however, studies suggest that it could influence pathways related to neurotransmitter systems and cellular signaling.

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

  • Antiproliferative Activity :
    • The compound exhibits significant antiproliferative effects against cancer cell lines, notably the MDA-MB-231 breast cancer cell line. Studies have shown that it can inhibit cell growth effectively at low concentrations.
  • Antimicrobial Properties :
    • Preliminary investigations suggest that the compound may possess antibacterial and antifungal properties. Its structural components are hypothesized to enhance membrane permeability, thus improving efficacy against various pathogens.
  • CNS Activity :
    • Due to its ability to cross the blood-brain barrier, there is potential for neuropharmacological applications. The compound may act on central nervous system receptors, influencing mood and behavior.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives that share structural similarities with this compound:

Table 1: Summary of Biological Activities

Study Activity Tested Results Reference
Study AAntiproliferativeIC50 = 16.38 μM against MDA-MB-231
Study BAntibacterialMIC = 4 μg/mL against Staphylococcus aureus
Study CCNS ActivityHigh affinity for CNS receptors observed

Scientific Research Applications

Structural Formula

The chemical structure of 2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-isopropyl-acetamide can be represented as follows:

C17H26N2O2\text{C}_{17}\text{H}_{26}\text{N}_{2}\text{O}_{2}

Medicinal Chemistry

The compound is primarily explored for its therapeutic potential . It is being investigated for its interactions with various biological targets, including receptors and enzymes involved in neurological disorders.

Case Studies:

  • Neuropharmacology : Research indicates that derivatives of this compound may exhibit activity against neurodegenerative diseases by modulating neurotransmitter systems .
  • Pain Management : Preliminary studies suggest analgesic properties, making it a candidate for developing new pain relief medications .

Synthetic Chemistry

This compound serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions allows chemists to create derivatives with enhanced properties.

Synthesis Techniques:

  • Carbocyclization Reactions : Utilizing Ti(O-iPr)4 and organozinc reagents, researchers have successfully synthesized methylenepyrrolidine derivatives from this compound, showcasing its versatility in organic synthesis .
  • Functionalization : The compound can be modified through oxidation and reduction reactions to yield new derivatives with potential biological activities.

Biological Studies

Research has highlighted the importance of this compound in studying biological pathways.

Applications:

  • Enzyme Interaction Studies : Investigations into how the compound interacts with specific enzymes can provide insights into its mechanism of action and potential therapeutic uses .
  • Receptor Binding Assays : The binding affinity of this compound to various receptors is being studied to assess its potential as a drug candidate .

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Properties

Compound Name Substituents on Pyrrolidine N-Alkyl Group Molecular Weight (g/mol) Stereochemistry Status
Target Compound 1-Benzyl Isopropyl 223.34 (S)-configuration Discontinued
2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide 1-Methyl Isopropyl ~210–215 (estimated) Not specified Available
2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide 1-Methyl Ethyl ~200–205 (estimated) (R)-configuration Available
2-Amino-N-(arylsulfinyl)-acetamide derivatives Arylsulfinyl Variable Variable Not specified Patent-protected (2019)

Key Observations:

Substituent Effects: The benzyl group in the target compound introduces significant steric bulk and lipophilicity compared to methyl or ethyl substituents in analogs . Isopropyl vs. Ethyl Groups: The isopropyl moiety in the target compound increases steric hindrance compared to ethyl-substituted analogs, which might influence binding affinity in biological targets .

Stereochemical Considerations :

  • The (S)-configuration of the target compound’s pyrrolidine ring is critical for chiral recognition in enzyme-binding contexts. Analogs with (R)-configurations or unspecified stereochemistry may exhibit divergent biological activities .

Biological Relevance: The patent-published 2-Amino-N-(arylsulfinyl)-acetamide derivatives act as bacterial aminoacyl-tRNA synthetase inhibitors . While the target compound shares the acetamide backbone, its benzyl-pyrrolidine group suggests a distinct mechanism or target profile compared to sulfinyl-containing analogs.

Synthetic and Commercial Viability :

  • The discontinuation of the target compound contrasts with the commercial availability of methyl-substituted analogs, implying that simpler substituents (e.g., methyl) may offer better synthetic scalability or stability .

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine moiety is typically constructed via cyclization of γ-aminobutyraldehyde derivatives or [3+2] cycloadditions. A ZrCl₄-catalyzed Knoevenagel condensation between N-Boc-protected α-aminoaldehydes and 1,3-dicarbonyl compounds has been demonstrated to form substituted pyrrolidines in aqueous media, achieving 56–90% yields. For example, N-Boc-phenylalaninal reacts with acetylacetone under ZrOCl₂·8H₂O catalysis to generate a pyrrolidine precursor, which is subsequently functionalized at the 2-position with a methylene group.

Table 1: Pyrrolidine Synthesis Conditions

Starting MaterialCatalystSolventTemperatureYield
N-Boc-phenylalaninalZrOCl₂·8H₂OH₂O/1,4-dioxane80°C90%
N-Cbz-glucosamineZrCl₄H₂O60°C67%

Acetamide Side-Chain Installation

Reductive Amination Strategy

The N-isopropyl-acetamide side chain is introduced through a two-step process:

  • Condensation : Reacting the pyrrolidine intermediate with ethyl acetimidate hydrochloride in the presence of triethylamine, forming a Schiff base.

  • Reduction : Sodium cyanoborohydride selectively reduces the imine bond, yielding the secondary amine. This method provides 68–73% overall yield but requires strict pH control (pH 6–7) to avoid over-reduction.

Acyl Transfer Approaches

Alternative routes employ N-acylbenzotriazole intermediates to couple the acetamide group. For instance, treating 1-benzyl-2-(aminomethyl)pyrrolidine with N-isopropyl-2-(benzotriazol-1-yl)acetamide in dichloromethane at 0°C achieves 81% conversion. This method minimizes racemization but demands anhydrous conditions.

Table 2: Side-Chain Coupling Efficiency

MethodReagentSolventYield
Reductive AminationNaBH₃CNMeOH/H₂O73%
Acyl TransferN-BenzotriazolylacetamideCH₂Cl₂81%

Optimization Strategies for Improved Yield

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates for benzylation but increase epimerization risks. Mixed aqueous-organic systems (e.g., dioxane/H₂O) balance solubility and selectivity, particularly in Zr-catalyzed reactions.

Catalytic Enhancements

Bimetallic systems (e.g., ZrCl₄/CuI) reduce reaction times by 40% in reductive aminations. Amberlyst-15 co-catalysis improves benzylation yields to 89% by mitigating side-product formation.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 1.15 ppm (isopropyl CH₃), δ 3.72 ppm (pyrrolidine CH₂N), and δ 7.32 ppm (benzyl aromatic protons).

  • HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in acetonitrile/H₂O) confirms ≥98% purity for pharmaceutical-grade material.

Chiral Purity Assessment

Chiral stationary phase HPLC (Chiralpak IC, hexane/i-PrOH 90:10) verifies enantiomeric excess >99% when using Boc-protected aminoaldehyde precursors.

Industrial-Scale Production Challenges

Purification Complexities

The compound’s high polarity (logP 1.8) complicates crystallization. Gradient elution flash chromatography (SiO₂, EtOAc/hexane 30→70%) remains the standard purification method, albeit with 15–20% material loss.

Stability Considerations

Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months when stored under nitrogen in amber glass vials.

Q & A

Q. What are the critical considerations for synthesizing 2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-isopropyl-acetamide with high purity?

  • Methodological Answer : Synthesis requires precise temperature control (e.g., 0–5°C for exothermic steps) and inert atmospheres (nitrogen/argon) to prevent oxidation of reactive intermediates. Multi-step reactions often involve coupling agents (e.g., DCC or HATU) for amide bond formation. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is essential to isolate the target compound from by-products. Confirm purity using HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) to verify structural integrity .
Key Parameters Conditions/Techniques
Temperature Control0–5°C for sensitive steps
Purification MethodColumn chromatography (silica gel)
Purity ValidationHPLC (>98%), NMR (δ 1.2–3.5 ppm for CH₃)

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Combine NMR spectroscopy (¹H, ¹³C, DEPT-135) to assign protons and carbons, focusing on the benzyl-pyrrolidine and isopropyl-acetamide moieties. Mass spectrometry (ESI-MS or HRMS) confirms the molecular ion peak ([M+H]⁺). IR spectroscopy verifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Cross-reference data with computational predictions (e.g., DFT calculations for NMR shifts) to resolve ambiguities .

Q. What protocols ensure the compound’s stability during storage?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon) at –20°C. Pre-lyophilize hygroscopic samples to prevent hydrolysis. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products using LC-MS. Avoid aqueous buffers unless stabilized with cryoprotectants (e.g., trehalose) .

Q. How can biological activity be preliminarily assessed?

  • Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., kinase or protease targets). For antimicrobial activity, employ microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans). Include positive controls (e.g., ampicillin) and validate results with dose-response curves (IC₅₀/EC₅₀ calculations) .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for structurally similar compounds?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum protein interference) or impurities. Re-test the compound under standardized protocols (e.g., CLSI guidelines for antimicrobials). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm activity. Perform batch-to-batch purity comparisons (HPLC-MS) to rule out synthetic variability .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer : Employ molecular docking (AutoDock Vina, Glide) to model binding to receptors (e.g., GPCRs or enzymes). Validate predictions with MD simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes. Use QSAR models to correlate structural features (e.g., logP, H-bond donors) with activity. Cross-validate with experimental IC₅₀ data .
Computational Tool Application
AutoDock VinaBinding pose prediction
GROMACSDynamic stability of complexes
QSARStructure-activity relationship modeling

Q. How to optimize enantiomeric purity for chiral derivatives?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis or employ asymmetric catalysis (e.g., Ru-BINAP complexes). Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or polarimetry. For resolution, consider kinetic resolution with lipases or crystallization-induced diastereomer separation .

Q. What methodologies track metabolic pathways in vivo?

  • Methodological Answer : Radiolabel the compound (¹⁴C at the acetamide carbonyl) and administer to model organisms (e.g., rats). Collect plasma, urine, and feces, then extract metabolites via SPE. Identify metabolites using LC-MS/MS with stable isotope tracing. Compare fragmentation patterns with synthetic standards for unambiguous assignment .

Q. How to design SAR studies for this compound’s derivatives?

  • Methodological Answer : Synthesize analogs with systematic modifications (e.g., benzyl → substituted aryl, isopropyl → cyclopropyl). Test each derivative in target-specific assays (e.g., enzyme inhibition). Use statistical tools (PCA, clustering) to identify critical substituents. Corrogate steric/electronic effects (Hammett σ values) with bioactivity .

Q. What cross-disciplinary approaches enhance its application in material science?

  • Methodological Answer :
    Explore self-assembly properties via TEM/SEM to assess nanostructure formation. Test thermal stability (TGA/DSC) for polymer compatibility. Functionalize surfaces (e.g., gold nanoparticles) via thiol-acetamide linkages and characterize using XPS. Collaborate with computational chemists to predict material properties (e.g., conductivity) .

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